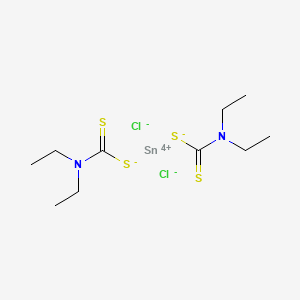
4,4''-Diamino-p-terphenyl
Vue d'ensemble
Description
4,4’'-Diamino-p-terphenyl is an organic compound composed of three benzene rings connected in a linear arrangement, with amino groups attached to the para positions of the terminal benzene rings.
Mécanisme D'action
Target of Action
The primary target of 4,4’'-Diamino-p-terphenyl (DAT) is metal surfaces, particularly copper (Cu) surfaces . The compound has been extensively studied for its adsorption behavior on Cu(001) surfaces . The benzene rings and nitrogen atoms in the DAT molecule play crucial roles in its adsorption .
Mode of Action
The DAT molecule interacts with its target by adsorbing onto the surface. The most stable configuration is the DAT molecule lying flat with a rotation angle of 13° relative to the [100] surface direction . The adsorption sites of benzene rings and nitrogen atoms in the DAT molecule have significant influences on the stability of the adsorption configuration .
Biochemical Pathways
The compound’s interaction with metal surfaces suggests potential applications in surface science and technology, including heterogeneous catalysis, molecular electronics, photovoltaics, and light-emitting diodes .
Result of Action
The adsorption of 4,4’'-Diamino-p-terphenyl on a Cu(001) surface results in a strong interaction between the DAT molecule and the Cu(001) surface . Electron density differences analysis shows that the electrons accumulate at the DAT-Cu(001) interface . The density of states projected on a DAT molecule of DAT/Cu(001) exhibits a metallic character, while the freestanding ones are semiconducting .
Action Environment
The action of 4,4’‘-Diamino-p-terphenyl is influenced by environmental factors such as the type of surface it interacts with and the conditions of the environment. For instance, the symmetry breakdown of 4,4’'-Diamino-p-terphenyl on a Cu(111) surface is caused by lattice mismatch and interactions with the subsurface atomic layer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’‘-Diamino-p-terphenyl can be synthesized through several methods. One common approach involves the reduction of 4,4’‘-dinitro-p-terphenyl using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, resulting in the formation of 4,4’'-Diamino-p-terphenyl .
Industrial Production Methods
In industrial settings, the production of 4,4’'-Diamino-p-terphenyl often involves the nitration of p-terphenyl followed by catalytic hydrogenation. The nitration step introduces nitro groups into the para positions of the benzene rings, which are subsequently reduced to amino groups through hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’'-Diamino-p-terphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’'-Diamino-p-terphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’'-Dinitro-p-terphenyl: A precursor to 4,4’'-Diamino-p-terphenyl, used in similar applications.
p-Terphenyl: The parent compound, lacking amino groups, used in different contexts.
4,4’'-Diamino-m-terphenyl: A structural isomer with different properties and applications.
Uniqueness
4,4’'-Diamino-p-terphenyl is unique due to its specific arrangement of amino groups and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific research applications .
Propriétés
IUPAC Name |
4-[4-(4-aminophenyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSMHWVGUPQNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187329 | |
| Record name | 4,4''-Diaminoterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-85-3 | |
| Record name | 4,4''-Diaminoterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4''-Diaminoterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Diamino-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4''-DIAMINOTERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SS7U3PDG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4,4''-Diamino-p-terphenyl (DATP) is primarily used as a building block in the synthesis of various materials, particularly polymers and covalent organic frameworks (COFs). [, , ] For instance, it is a key component in producing high-performance polyamides known for their thermal stability. [] In the realm of COFs, DATP facilitates the creation of porous structures with controlled pore sizes, enabling applications like selective adsorption of pollutants from water. []
A: Studies using X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) reveal that DATP can chemically bind to silicon surfaces even at room temperature. [, ] This interaction occurs through one of the amino groups, leaving the other amino group intact. [] Upon heating, the interaction strengthens, leading to the formation of silicon nitride and potentially silicon carbide. []
A: DATP serves as an interlinking ligand for platinum nanoparticles, forming porous networks with tunable inter-particle distances. [] These networks exhibit mesoporous structures, influencing transport properties and steric demands crucial for catalytic performance, particularly in hydrogen gas sensing. []
A: Theoretical studies demonstrate that van der Waals corrections are essential for accurate density functional theory (DFT) calculations when modeling DATP-containing systems, particularly supramolecular networks on metal surfaces. [] These corrections are crucial for correctly predicting both the electronic and geometric structure of such networks, highlighting the significance of dispersive interactions in these systems.
A: Research indicates that incorporating DATP derivatives into Fe4L6 cages can influence the formation and stability of different diastereomers. [] Specifically, the steric bulk of substituents on the DATP scaffold can favor certain cage symmetries, showcasing a potential for controlled assembly. []
A: DATP, in conjunction with 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA), forms self-assembled hydrogen-bonded networks on gold surfaces. [] Understanding the role of DATP in these networks is crucial for designing organic semiconductor nanostructures with tailored electronic properties.
A: Pore size is a critical factor influencing the adsorption efficiency of DATP-based COFs. [] Research shows that a COF synthesized with DATP (COF3) exhibited high sorption capacity for triphenyl phosphate (TPhP), but not as high as a COF with a slightly smaller pore size (COF2). [] This highlights the importance of pore size optimization for targeted pollutant removal.
A: The Suzuki cross-coupling reaction provides an efficient route for synthesizing DATP from readily available starting materials. [] This approach, involving the coupling of aryl halides with organoboron compounds, offers high yields and versatility, making it a preferred method for DATP production.
A: Yes, the mutagenic potential of DATP, its precursors, and related diamines have been evaluated using the Salmonella microsome assay. [, ] Results show that while DATP exhibited some mutagenicity, 4,4′-diamino-p-quaterphenyl, a structurally similar compound, did not show mutagenic activity. []
- Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of DATP, particularly 1H and 13C NMR. []
- Electrospray Mass Spectrometry (ESMS): Confirms the molecular weight and structure of synthesized DATP derivatives. []
- X-ray Photoelectron Spectroscopy (XPS): Provides insights into the chemical state and bonding environment of DATP on surfaces. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



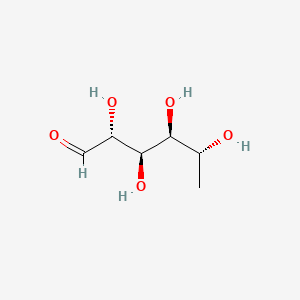

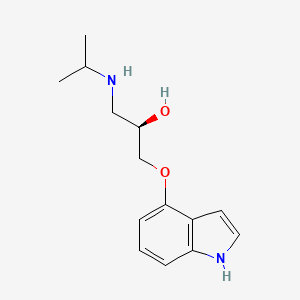

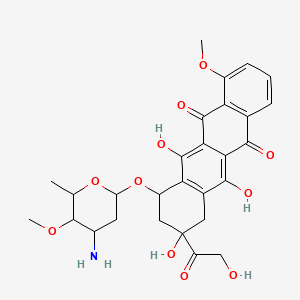



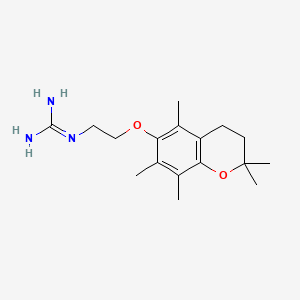


![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
